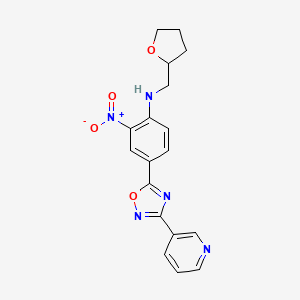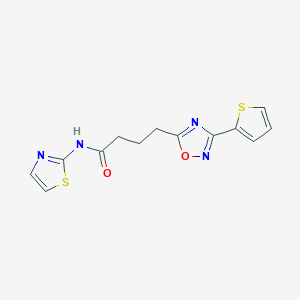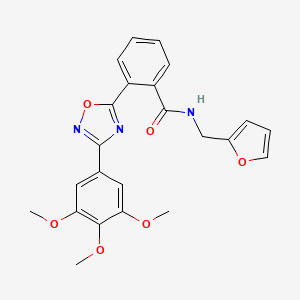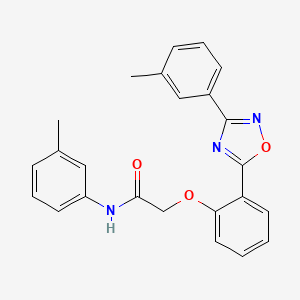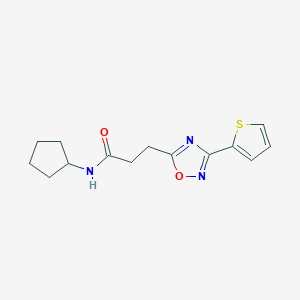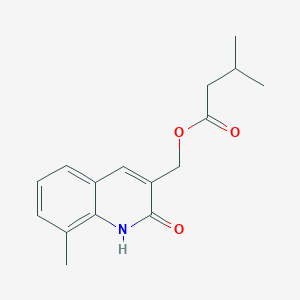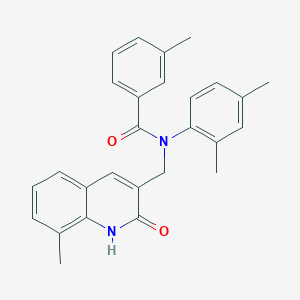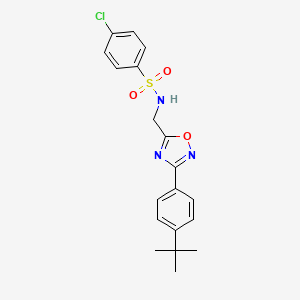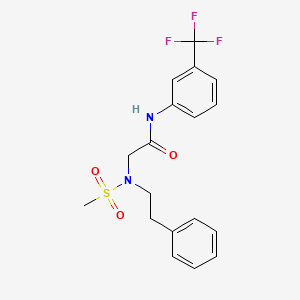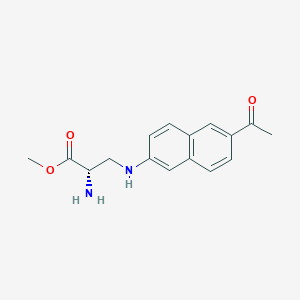
Methyl (S)-3-((6-acetylnaphthalen-2-yl)amino)-2-aminopropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-3-((6-acetylnaphthalen-2-yl)amino)-2-aminopropionate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by the name of MAP or MAPA, and it is a chiral molecule that has two enantiomers, namely (S)-MAP and (R)-MAP. In
Aplicaciones Científicas De Investigación
(S)-MAP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to exhibit anticancer, antiviral, and antibacterial activities in vitro. Moreover, (S)-MAP has been reported to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. In addition, it has been shown to inhibit the replication of HIV and herpes simplex virus in vitro. Therefore, (S)-MAP has the potential to be developed as a therapeutic agent for the treatment of cancer and viral infections.
Mecanismo De Acción
The mechanism of action of (S)-MAP is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. (S)-MAP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histones. HDAC inhibitors have been developed as anticancer agents, and (S)-MAP may have similar properties. Moreover, (S)-MAP has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and autophagy.
Biochemical and Physiological Effects:
(S)-MAP has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Moreover, (S)-MAP has been reported to affect the mitochondrial function and oxidative stress in cells. In addition, (S)-MAP has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that hydrolyzes the neurotransmitter acetylcholine. Therefore, (S)-MAP may have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-MAP in lab experiments include its high purity, stability, and low toxicity. Moreover, (S)-MAP can be easily synthesized in large quantities, which makes it suitable for high-throughput screening assays. However, (S)-MAP has some limitations, including its poor solubility in water and some organic solvents. Moreover, (S)-MAP may exhibit different biological activities depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for the research on (S)-MAP. Firstly, more studies are needed to elucidate the mechanism of action of (S)-MAP and its potential targets in cells. Secondly, (S)-MAP can be further optimized to increase its potency and selectivity towards specific enzymes and signaling pathways. Thirdly, (S)-MAP can be tested in animal models to evaluate its pharmacokinetics, toxicity, and efficacy in vivo. Moreover, (S)-MAP can be used as a starting point for the development of new chemical probes and therapeutic agents for various diseases. Finally, (S)-MAP can be studied in combination with other drugs or compounds to enhance its biological activity and overcome drug resistance.
Métodos De Síntesis
The synthesis of (S)-MAP involves the reaction of (S)-2-aminopropionic acid with 6-acetyl-2-naphthol in the presence of a coupling agent and a base. The reaction results in the formation of (S)-MAP, which can be purified by column chromatography. This synthesis method has been optimized and improved over the years to increase the yield and purity of (S)-MAP.
Propiedades
IUPAC Name |
methyl (2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10(19)11-3-4-13-8-14(6-5-12(13)7-11)18-9-15(17)16(20)21-2/h3-8,15,18H,9,17H2,1-2H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSYHNBFWPCECP-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

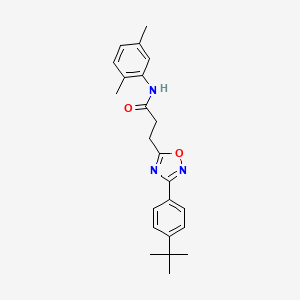
![2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7698012.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7698014.png)
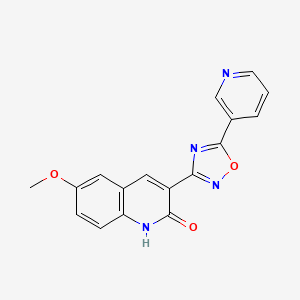
![N-[(2-chlorophenyl)methyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7698036.png)
